molecular formula C12H9ClFNO2S B182592 N-(3-chlorophenyl)-4-fluorobenzenesulfonamide CAS No. 3798-82-1

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide

Cat. No. B182592
CAS RN: 3798-82-1
M. Wt: 285.72 g/mol
InChI Key: NLAAPDRBWPCVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride and bicarbonate ions across the cell membrane, and its dysfunction is associated with the genetic disease cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit CFTR function by binding to a specific site on the protein, making it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis.

Mechanism Of Action

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein known as the regulatory domain, which is involved in the regulation of CFTR function. By binding to this site, N-(3-chlorophenyl)-4-fluorobenzenesulfonamide prevents the opening of the CFTR channel and the transport of chloride and bicarbonate ions across the cell membrane. The exact mechanism of action of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide is still not fully understood, but it is thought to involve conformational changes in the CFTR protein that affect its function.

Biochemical And Physiological Effects

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to selectively inhibit CFTR function without affecting other ion channels or transporters in the cell. This specificity makes it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to reduce airway surface liquid volume and mucus viscosity in animal models of cystic fibrosis, suggesting that it could be used to improve lung function in patients with the disease. However, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent.

Advantages And Limitations For Lab Experiments

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has several advantages as a tool for studying CFTR function. It is a highly selective inhibitor of CFTR that does not affect other ion channels or transporters in the cell. It is also relatively easy to use and has been widely used in scientific research, with a large body of literature supporting its use. However, there are also some limitations to using N-(3-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the complex regulation of CFTR in vivo. It also has limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and its role in cystic fibrosis. One area of research is the development of new CFTR modulators that can overcome the limitations of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and improve lung function in patients with cystic fibrosis. Another area of research is the investigation of the molecular mechanisms underlying CFTR inhibition by N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, which could lead to the development of more specific and effective CFTR inhibitors. Finally, there is a need for further studies to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent for cystic fibrosis.

Synthesis Methods

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide can be synthesized using a multistep procedure starting from 3-chlorophenylamine and 4-fluorobenzenesulfonyl chloride. The reaction involves the formation of an amide bond between the amine and sulfonyl chloride groups, followed by a series of purification steps to isolate the final product. The synthesis of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been described in detail in several publications, including a patent application by the original inventors.

Scientific Research Applications

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR-mediated chloride and bicarbonate transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has also been used to investigate the regulation of CFTR by other proteins and signaling pathways, as well as to develop new therapies for cystic fibrosis based on CFTR modulation.

properties

CAS RN

3798-82-1

Product Name

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H

InChI Key

NLAAPDRBWPCVOH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

Other CAS RN

3798-82-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.